2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-4-ethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:
Reagents: 3-bromo-4-ethoxybenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Duration: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)
Major Products
Substitution: Products with nucleophiles replacing the bromine atom
Oxidation: Aldehydes or carboxylic acids
Reduction: De-brominated compounds or modified dioxolane derivatives
Scientific Research Applications
2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane
- 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxane
- 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxane
Uniqueness
2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring, which can influence its reactivity and interactions. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-(3-bromo-4-ethoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-13-10-4-3-8(7-9(10)12)11-14-5-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRXINWABBXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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